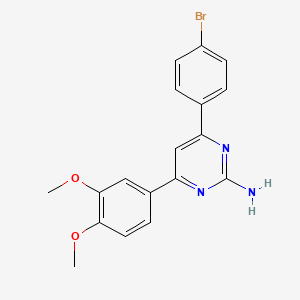
4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine, also known as 4BPFPA, is a synthetic compound with a wide range of applications in scientific research. It is a member of the pyrimidine family of heterocyclic compounds, and it is the product of a reaction between 4-bromophenyl and 3-fluorophenyl. 4BPFPA has been studied for its potential to act as a ligand for various receptors, as well as for its ability to act as a catalyst for certain reactions. Additionally, 4BPFPA has been studied for its potential use in drug design and development.
Aplicaciones Científicas De Investigación
4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine has been studied for its potential to act as a ligand for various receptors, including the serotonin 5-HT1A receptor, the 5-HT2A receptor, and the 5-HT2C receptor. Additionally, 4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine has been studied for its ability to act as a catalyst for certain reactions, such as the Suzuki-Miyaura coupling reaction. Furthermore, 4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine has been studied for its potential use in drug design and development.
Mecanismo De Acción
The mechanism of action of 4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is not fully understood. However, it is believed that 4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine binds to the serotonin 5-HT1A receptor, the 5-HT2A receptor, and the 5-HT2C receptor. This binding results in the activation of these receptors, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine are not fully understood. However, it is believed that 4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine may have antidepressant, anxiolytic, and sedative effects. Additionally, 4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine may have effects on memory, learning, and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine in laboratory experiments include its ability to act as a ligand for various receptors and its ability to act as a catalyst for certain reactions. Additionally, 4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is relatively easy to synthesize, and it is relatively inexpensive. The main limitation of using 4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine in laboratory experiments is that its mechanism of action is not fully understood.
Direcciones Futuras
There are several potential future directions for research on 4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential uses in drug design and development. Additionally, further research could be conducted on its potential to act as a ligand for various receptors and its potential to act as a catalyst for certain reactions. Finally, further research could be conducted on its potential to be used as a therapeutic agent.
Métodos De Síntesis
The synthesis of 4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is a two-step process. The first step involves the reaction of 4-bromophenyl and 3-fluorophenyl in a solvent such as acetonitrile, dichloromethane, or dimethylformamide. This reaction results in the formation of a pyrimidin-2-amine intermediate. The second step involves the addition of an amine to the intermediate, resulting in the formation of 4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine. The reaction is typically carried out in a microwave or under a nitrogen atmosphere, and it is typically completed in less than an hour.
Propiedades
IUPAC Name |
4-(4-bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFN3/c17-12-6-4-10(5-7-12)14-9-15(21-16(19)20-14)11-2-1-3-13(18)8-11/h1-9H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEKXDBRLOCGGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=NC(=C2)C3=CC=C(C=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee)](/img/structure/B6347252.png)



